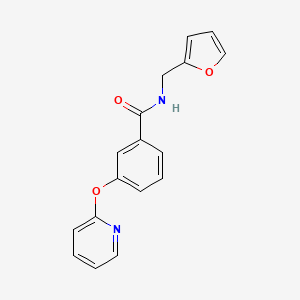

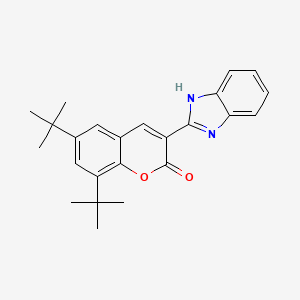

![molecular formula C17H23N7O4 B3020730 N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide CAS No. 450346-03-9](/img/structure/B3020730.png)

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis and Structure Insights of Antibacterial Candidates

The first paper discusses the synthesis of two novel antibacterial compounds based on (E)-N′-[(heteroaryl)methylene]adamantane-1-carbohydrazides. These compounds were created through the condensation of adamantane-1-carbohydrazide with heterocyclic aldehydes. The chemical and structural properties were characterized using various spectroscopic methods and single crystal X-ray diffraction, complemented by density functional theory (DFT) calculations. The asymmetrical charge distribution in these molecules leads to antiparallel stacking in the crystalline state, with differences in lattice stability between the two compounds. They exhibit strong UV-Vis light absorption due to π → π* electronic transitions and show potent antibacterial activity with minimal inhibitory concentration (MIC) values around 0.5–2.0 µg/mL, as well as moderate antifungal activity against Candida albicans .

Microwave Assisted Synthesis and Antiviral Activity

The second paper presents a microwave-assisted synthesis method for N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives with an adamantyl moiety. The antiviral activity of these compounds was evaluated against influenza A and B viruses, showing a defined structure-activity relationship. The most potent compound, N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide, demonstrated significant inhibitory effects, suggesting its mechanism as a fusion inhibitor for the influenza virus .

Carboxamides and Amines with Adamantane Fragments

In the third paper, new carboxamides with two and three adamantane fragments were synthesized from adamantanecarboxylic acid chlorides and adamantane-containing amines. These amides were reduced to amines and further converted into derivatives. The structures were confirmed by IR and 1H NMR spectroscopy. Some carboxamides were resistant to reduction, which was explored through semiempirical quantum-chemical calculations .

Synthesis and Antiarrhythmic Activity of Nitrobenzamides

The fourth paper describes the synthesis of a series of N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides with antiarrhythmic activity. The structure-activity relationship of these compounds was investigated, leading to the identification of a potential lead drug for further pharmacological and toxicological studies .

属性

IUPAC Name |

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N7O4/c18-14-13(24(27)28)15(21-8-20-14)23-22-12(25)7-19-16(26)17-4-9-1-10(5-17)3-11(2-9)6-17/h8-11H,1-7H2,(H,19,26)(H,22,25)(H3,18,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVAVAPSEWHLKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCC(=O)NNC4=NC=NC(=C4[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N7O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

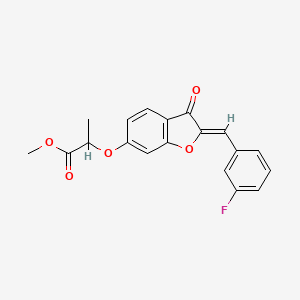

![Methyl 1-[2-(3-methylphenoxy)acetyl]indole-3-carboxylate](/img/structure/B3020648.png)

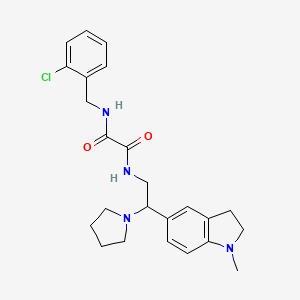

![2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide](/img/structure/B3020654.png)

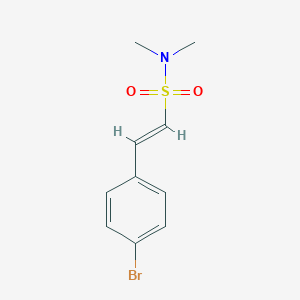

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B3020655.png)

![3-((5-(sec-butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3020658.png)

![2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B3020663.png)

![2-[(4-Chlorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3020664.png)

![6-(2-Methoxyethyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3020669.png)